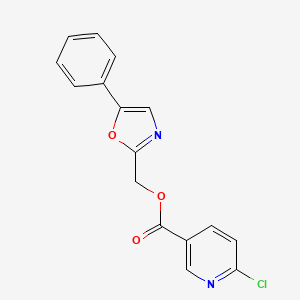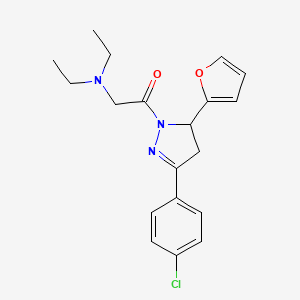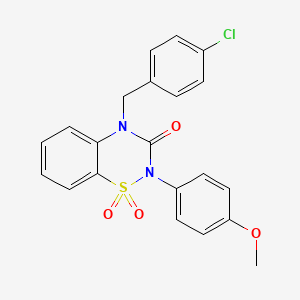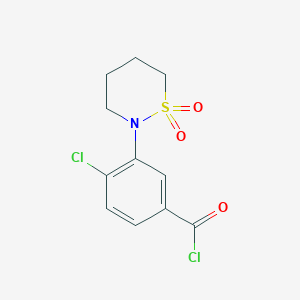![molecular formula C14H21ClN2O4S B2851825 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide CAS No. 923773-99-3](/img/structure/B2851825.png)
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” is a chemical compound with the CAS Number: 923773-99-3 . It has a molecular weight of 348.85 . The IUPAC name for this compound is 2-chloro-N-{3-[(diethylamino)sulfonyl]-4-ethoxyphenyl}acetamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” is 1S/C14H21ClN2O4S/c1-4-17(5-2)22(19,20)13-9-11(16-14(18)10-15)7-8-12(13)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) .
Physical And Chemical Properties Analysis
“2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” is a powder that is stored at room temperature . It has a molecular weight of 348.85 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
This compound is part of the phenoxy acetamide derivatives, which are explored for their potential in medicinal chemistry. They are studied for their ability to interact with biological systems at the molecular level. The design of new pharmaceuticals often involves the synthesis of new compounds like 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide to improve safety and efficacy .
Antioxidant Properties
In the realm of pharmacology, certain derivatives of phenoxy acetamide have shown significant antioxidant activity. While specific data on 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide is not detailed, its structural similarity to active compounds suggests potential antioxidant applications .
Computational Chemistry
The compound’s structure can be used in computational chemistry to model interactions with biological targets. Computational methods help predict the efficacy and safety profile of new drugs before they are synthesized .
Chemical Synthesis
As a chemical intermediate, this compound can be used in the synthesis of more complex molecules. Its reactive functional groups make it a valuable starting material in organic synthesis .
Biological Studies
The derivatives of phenoxy acetamide, including this compound, can be used to study their biological effects. This includes understanding their mechanism of action at the cellular level, which is crucial for drug development .
Industrial Applications
In the industrial sector, compounds like 2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide can be used in the development of new materials or chemical processes that require specific molecular interactions .
Anti-Candida Agents
Some studies have indicated that certain acetamide derivatives have potential as anti-Candida agents. While the specific activity of this compound is not mentioned, its structural class suggests possible applications in developing treatments for fungal infections .
Pharmacological Research
Phenoxy acetamide derivatives are continuously being investigated for various pharmacological effects. This compound, due to its unique structure, may contribute to the discovery of new therapeutic agents .
Safety And Hazards
The safety information for “2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-4-17(5-2)22(19,20)13-9-11(16-14(18)10-15)7-8-12(13)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGFFVSELERLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate](/img/structure/B2851746.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-1,2-diphenyl-2-[1,1'-binaphthalene-2,2'-diylbis(methylene)amino]ethyl]thiourea](/img/structure/B2851747.png)

![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)




![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)

![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/no-structure.png)
![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)